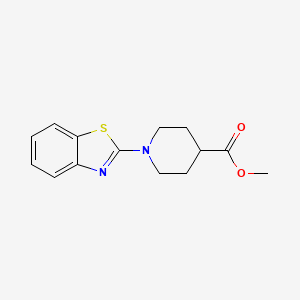

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate has been explored in various studies. For instance, the synthesis of novel heterocyclic amino acids, including those with a piperidine structure, was achieved through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, indicating the versatility of thiazole-containing compounds in synthetic chemistry . Additionally, an efficient asymmetric synthesis of a piperidine dicarboxylate, a potential nociceptin antagonist intermediate, was developed using diastereoselective reduction and isomerization steps .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate has been characterized using various spectroscopic techniques. For example, the novel heterocyclic compounds synthesized in one study were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . The crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing a planar benzothiazol ring and a chair conformation of the piperidin ring .

Chemical Reactions Analysis

The chemical reactivity of thiazole-containing compounds has been demonstrated in the synthesis of various derivatives. For instance, the cyclization reaction to form methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showcases the potential for creating diverse structures with biological activity . The reactivity of these compounds under different conditions, such as the presence of hydrazines or bromo-ethanones, is crucial for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds have been studied, including their acid dissociation constants and antimicrobial activity . The stereochemistry of these compounds can significantly influence their biological activity, as evidenced by the single crystal X-ray diffraction study . Furthermore, the effects of related compounds on energy metabolism in parasitic organisms have been investigated, highlighting the potential for these molecules to act as inhibitors of biological processes .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNITRJPRKPIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294058.png)

![N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide](/img/structure/B1294062.png)

![4-iodo-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1294065.png)

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)